molecular formula C8H10N2O B11945967 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Cat. No.: B11945967
M. Wt: 150.18 g/mol
InChI Key: DPBHGWNPLYZDOZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is part of a class of chemicals known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidinone derivatives, reduced pyrimidines, and substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

InChI

InChI=1S/C8H10N2O/c11-7-5-9-8-3-1-2-4-10(8)6-7/h1-4,7,11H,5-6H2

InChI Key

DPBHGWNPLYZDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C=CC=CC2=N1)O

Origin of Product

United States

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